![molecular formula C9H13NOS B183062 N-tert-butylthiophene-2-carboxamide CAS No. 90642-98-1](/img/structure/B183062.png)
N-tert-butylthiophene-2-carboxamide
Overview
Description
N-tert-butylthiophene-2-carboxamide: is an organic compound with the molecular formula C₉H₁₃NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a carboxamide group at the second position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with tert-butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-tert-butylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens, nitro groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of thiophene carboxamide derivatives, including N-tert-butylthiophene-2-carboxamide, in exhibiting anticancer properties. These compounds are considered biomimetics of Combretastatin A-4 (CA-4), a well-known anticancer agent.
Case Studies
- Study on Hep3B Cells : In a comparative analysis, derivatives like 2b and 2e demonstrated IC50 values of 5.46 µM and 12.58 µM, respectively, indicating their potential as effective anticancer agents . The study emphasized the role of the thiophene ring in enhancing interactions within the tubulin-colchicine-binding pocket, which is crucial for their anticancer efficacy.
- Synthesis and Testing : A series of thiophene carboxamide derivatives were synthesized and tested for their biological activity. Among these, N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide exhibited promising results against Hep3B cells .
Synthesis Pathways
The synthesis of this compound involves several key reactions that facilitate the formation of this compound from simpler precursors.
Synthetic Routes
- Ortho-directed Metalation : One effective method for synthesizing this compound is through ortho-directed metalation using n-BuLi followed by reaction with appropriate electrophiles such as benzaldehyde . This method allows for selective functionalization at the desired position on the thiophene ring.
- Wittig Rearrangement : The compound can also undergo Wittig rearrangement under specific conditions to yield various derivatives that may enhance its biological activity .
Structural Characteristics and Implications
The structural features of this compound significantly influence its reactivity and biological activity.
Aromaticity and Stability
The presence of the thiophene ring contributes to high aromaticity, which is critical for stabilizing interactions with biological targets such as tubulin. The compound's stability during molecular interactions has been confirmed through molecular dynamics simulations that indicate favorable binding conformations within the target sites .
Derivative Development
This compound serves as a versatile building block for synthesizing more complex thiophene derivatives, which can be tailored for specific biological activities or improved pharmacokinetic properties. This adaptability makes it a valuable compound in drug development pipelines.
Data Summary Table
Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 5.46 | Hep3B | Tubulin binding disruption |
2b | 5.46 | Hep3B | Tubulin interaction |
2e | 12.58 | Hep3B | Tubulin interaction |
N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | <11.6 | Hep3B | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-tert-butylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Thiophene-2-carboxamide: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
N-methylthiophene-2-carboxamide: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.
N-ethylthiophene-2-carboxamide: Similar to N-methylthiophene-2-carboxamide but with an ethyl group, affecting its solubility and reactivity
Uniqueness: N-tert-butylthiophene-2-carboxamide is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance on chemical reactivity and for designing molecules with specific properties .
Biological Activity
N-tert-butylthiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapies. This article aims to present a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a tert-butyl group and a carboxamide functional group. The presence of these functional groups contributes to its biological properties, particularly its interaction with cellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, compounds similar to this compound were shown to exhibit significant cytotoxic effects against various cancer cell lines, such as Hep3B cells, with IC50 values indicating potent activity. The mechanism of action is believed to involve interference with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Hep3B | 5.46 | Tubulin polymerization interference |
Related Thiophene Derivative | Hep3B | 12.58 | Apoptosis induction |
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. In vitro studies indicate that derivatives of thiophene-2-carboxamide exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed higher activity indices compared to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity Data
Compound | Bacteria | Activity Index (%) |
---|---|---|
This compound | Staphylococcus aureus | 83.3 |
This compound | Escherichia coli | 86.9 |
The mechanisms through which this compound exerts its biological effects include:
- Tubulin Binding : The compound's structure allows it to bind effectively to tubulin, disrupting microtubule dynamics which is crucial for cell division.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that treatment with this compound resulted in reduced tumor growth rates compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects .
- Cell Line Studies : Research on various human cancer cell lines revealed that this compound was particularly effective against Hep3B liver cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis .
Properties
IUPAC Name |
N-tert-butylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRDAEJCROHFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401937 | |
Record name | N-(tert-butyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90642-98-1 | |
Record name | N-(tert-butyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-TERT-BUTYL-2-THIOPHENECARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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